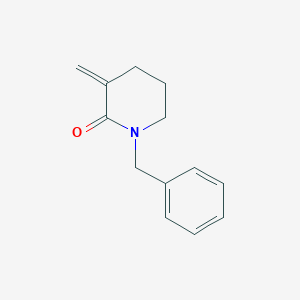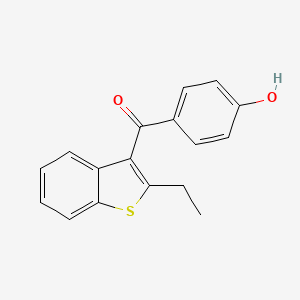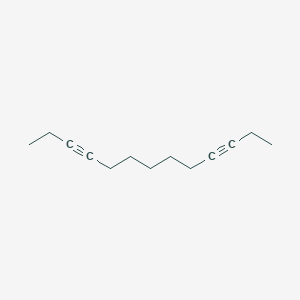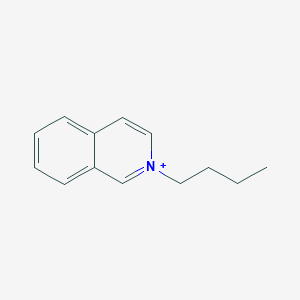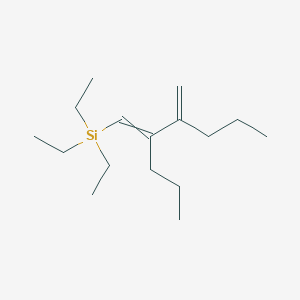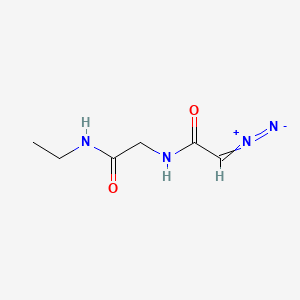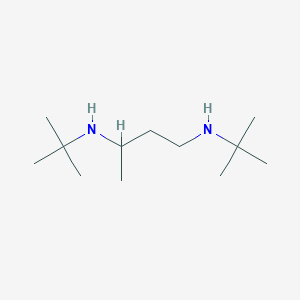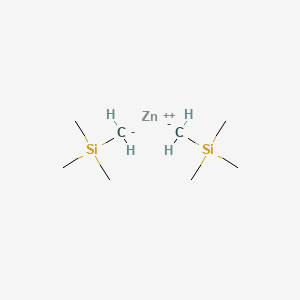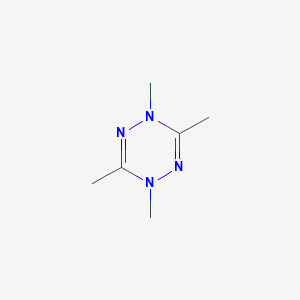![molecular formula C10H28N4O7P2S2 B14665485 [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate CAS No. 37031-95-1](/img/structure/B14665485.png)
[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate is a complex organophosphorus compound This compound is notable for its unique structure, which includes both phosphoryl and carbamimidothioate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate typically involves multiple steps. One common method includes the alkylation of triethyl phosphonoacetate followed by reduction and subsequent reactions to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize byproducts. Techniques such as liquid chromatography and mass spectrometry are often employed to monitor the reaction progress and purity of the product .
化学反応の分析
Types of Reactions
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to the formation of simpler phosphine compounds .
科学的研究の応用
[Ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate has a wide range of applications in scientific research:
作用機序
The mechanism of action of [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. The carbamimidothioate group can interact with nucleophiles, leading to the formation of stable complexes .
類似化合物との比較
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the carbamimidothioate group.
Ethyl phosphorodithioate: Contains sulfur atoms, making it more reactive in certain conditions.
Triethyl phosphate: A simpler phosphate ester without the additional functional groups.
Uniqueness
What sets [ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate; ethyl carbamimidothioate apart is its combination of phosphoryl and carbamimidothioate groups, which confer unique reactivity and versatility in various applications .
特性
CAS番号 |
37031-95-1 |
|---|---|
分子式 |
C10H28N4O7P2S2 |
分子量 |
442.4 g/mol |
IUPAC名 |
[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate |
InChI |
InChI=1S/C4H12O7P2.2C3H8N2S/c1-3-9-12(5,6)11-13(7,8)10-4-2;2*1-2-6-3(4)5/h3-4H2,1-2H3,(H,5,6)(H,7,8);2*2H2,1H3,(H3,4,5) |
InChIキー |
WZXVXTFCXYRSPJ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(O)OP(=O)(O)OCC.CCSC(=N)N.CCSC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
